2-(3-Iodobenzoyl)oxazole
Overview
Description
2-(3-Iodobenzoyl)oxazole is a chemical compound with the molecular formula C10H6INO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the iodine atom in the benzoyl group makes this compound particularly interesting for various chemical reactions and applications .
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . The presence of hetero atoms in these compounds often imparts preferential specificities in their biological responses .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets can lead to various changes, which are dependent on the specific biological activity of the compound.
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities is likely to involve different biochemical pathways and downstream effects.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(3-Iodobenzoyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. The binding interactions often involve the iodine atom, which can form halogen bonds with amino acid residues in the active sites of enzymes. This interaction can result in enzyme inhibition, altering the biochemical pathways in which these enzymes are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of glucose and other key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodobenzoyl)oxazole typically involves the reaction of 3-iodobenzoic acid with oxazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3-iodobenzoic acid and the nitrogen atom of oxazole .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems could also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodobenzoyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce oxazole compounds with different functional groups .
Scientific Research Applications
2-(3-Iodobenzoyl)oxazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromobenzoyl)oxazole: Similar in structure but with a bromine atom instead of iodine.
2-(3-Chlorobenzoyl)oxazole: Contains a chlorine atom in place of iodine.
2-(3-Fluorobenzoyl)oxazole: Features a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(3-Iodobenzoyl)oxazole makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, potentially leading to different chemical and biological properties .
Properties
IUPAC Name |
(3-iodophenyl)-(1,3-oxazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQFOOKAGAKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642082 | |
Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-85-8 | |
Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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